

Synthesis of Noncanonical Peptides Utilizing Serine Modification: Application Notes and Protocols

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Compound of Interest

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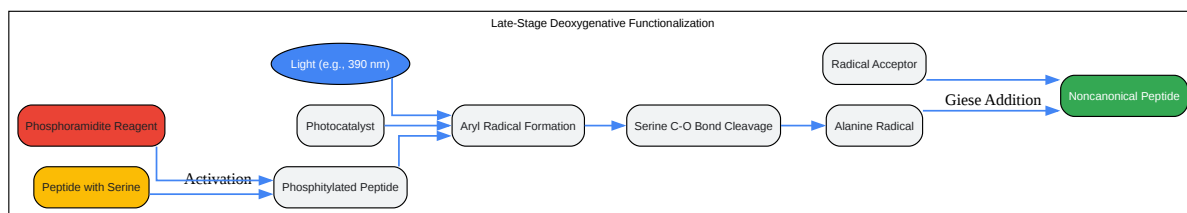
For Researchers, Scientists, and Drug Development Professionals

The incorporation of noncanonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance therapeutic properties such as efficacy, specificity, and pharmacokinetic profiles.[1][2][3][4][5][6][7] Serine, a common amino acid, provides a versatile handle for the postsynthetic modification of peptides to introduce these unique functionalities. This document provides detailed application notes and experimental protocols for three cutting-edge methods for the synthesis of noncanonical peptides through serine modification: Late-Stage Deoxygenative Functionalization, Serine/Threonine Ligation, and Chemoenzymatic Peptide Synthesis.

Late-Stage Deoxygenative Functionalization of Serine

This innovative method enables the conversion of serine residues within a peptide into a variety of noncanonical amino acids through a photocatalytic deoxygenative process.[1][2][3] The reaction is initiated by the activation of the serine hydroxyl group with a phosphoramidite reagent, followed by a photocatalyzed radical-mediated functionalization.[8] This technique is notable for its compatibility with complex peptides in both solution and on solid phase.[9][10]

Signaling Pathway and Logical Relationship



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Caption: Workflow for late-stage deoxygenative functionalization of serine.

Quantitative Data

Substrate (Peptide)	Radical Acceptor	Product (Noncanonical Residue)	Yield (%)	Purity (%)	Reference
Ac-Phe-Ser-Gly-NH ₂	Acrylonitrile	Ac-Phe-(γ -cyano-Abu)-Gly-NH ₂	75	>95	[11]
Enkephalin (Tyr-Gly-Gly-Phe-Leu-Ser)	Diethyl vinylphosphonate	Enkephalin with Serine to Diethylphosphonoalanine	32 (overall from resin)	>95	[3]
Bradykinin	Acrylamide	Bradykinin with Serine to Homoglutamine	68	>95	[11]
α -MSH	Methyl acrylate	α -MSH with Serine to Homoglutamic acid methyl ester	72	>95	[11]

Experimental Protocol

Materials:

- Peptide containing a serine residue
- Phosphoramidite reagent (e.g., (2-cyanoethyl)-N,N-diisopropyl-(o-iodophenoxy)phosphoramidite)
- Photocatalyst (e.g., tris(2,2'-bipyridyl)ruthenium(II) chloride)

- Radical acceptor (e.g., acrylonitrile, diethyl vinylphosphonate)
- Anhydrous solvent (e.g., DMF or DMSO)
- Light source (e.g., 390 nm LED)
- Inert gas (e.g., Argon or Nitrogen)
- Reaction vessel (e.g., Schlenk tube)

Procedure:

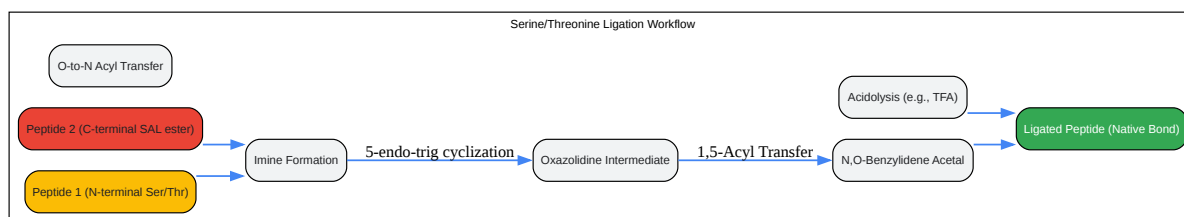
- **Peptide Preparation:** The peptide containing the serine residue is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
- **Reaction Setup:** In a glovebox or under an inert atmosphere, dissolve the peptide (1 equiv.), the phosphoramidite reagent (1.5 equiv.), and an activator (e.g., tetrazole, 3 equiv.) in anhydrous solvent. Stir the mixture at room temperature for 1 hour to ensure complete phosphitylation of the serine hydroxyl group.
- **Photocatalytic Reaction:** To the reaction mixture, add the photocatalyst (0.02 equiv.) and the radical acceptor (5 equiv.).
- **Irradiation:** Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes. Irradiate the mixture with a light source (e.g., 390 nm LED) at room temperature with stirring. The reaction time will vary depending on the substrate and should be monitored by LC-MS (typically 12-24 hours).
- **Work-up and Purification:** Upon completion, the reaction mixture is concentrated under reduced pressure. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the noncanonical peptide.

Serine/Threonine Ligation (STL)

Serine/Threonine Ligation is a powerful chemoselective method for the synthesis of large peptides and proteins by joining two unprotected peptide fragments.^{[12][13][14][15]} The reaction occurs between a peptide with an N-terminal serine or threonine and another peptide

bearing a C-terminal salicylaldehyde ester.^[4] This ligation results in the formation of a native peptide bond at the ligation site after a two-step process.^[14]

Experimental Workflow



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Caption: The two-stage process of Serine/Threonine Ligation.

Quantitative Data

Peptide 1 (N-terminal Ser/Thr)	Peptide 2 (C-terminal SAL ester)	Ligation Site	Yield (%)	Purity (%)	Reference
H-Ser-Leu- Tyr-Arg-Ile- Val-NH ₂	Ac-Gly-Gly- Phe-SAL	Phe-Ser	85	>95	[14]
H-Thr-Ala- Pro-Gly-Gly- NH ₂	Ac-Leu-Val- SAL	Val-Thr	78	>95	[14]
Human Erythrocyte Acylphosphat ase (46-98)	Acylphosphat ase (1-45)- SAL	Gly45-Thr46	34 (isolated)	>95	[4]
MUC1 glycopeptide segment	MUC1 glycopeptide segment-SAL	Pro-Ser	60-70	>95	[6] [12]

Experimental Protocol

Materials:

- Peptide with an N-terminal serine or threonine
- Peptide with a C-terminal salicylaldehyde (SAL) ester
- Ligation buffer: Pyridine/acetic acid (1:1, v/v)
- Cleavage solution: 95% Trifluoroacetic acid (TFA) in water
- Anhydrous solvents (e.g., DMF)

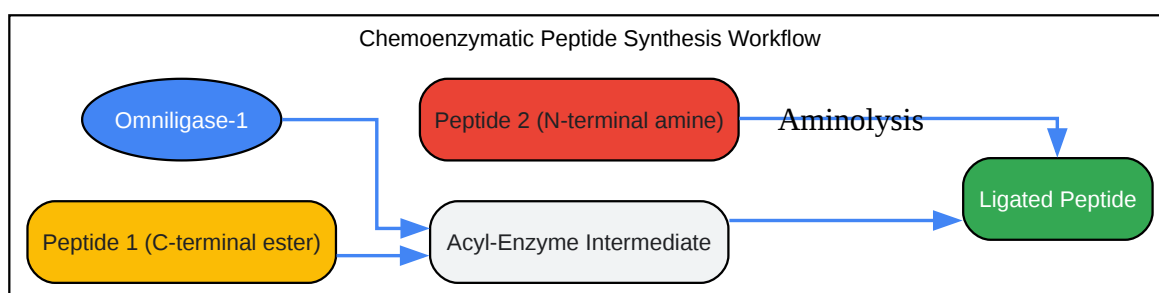
Procedure:

- **Peptide Synthesis:** Synthesize the two peptide fragments using standard Fmoc-SPPS. The C-terminal SAL ester can be prepared on-resin.^[14]
- **Ligation Reaction:** Dissolve the peptide with the N-terminal serine or threonine (1 equiv.) and the peptide with the C-terminal SAL ester (1.2 equiv.) in the pyridine/acetic acid ligation buffer to a final concentration of 1-5 mM.
- **Incubation:** Stir the reaction mixture at room temperature for 2-20 hours. Monitor the progress of the ligation by LC-MS until the starting materials are consumed.
- **Removal of Ligation Buffer:** Remove the pyridine and acetic acid by lyophilization or evaporation under reduced pressure.
- **Acidolysis:** Treat the crude product with a 95% TFA solution for 10-30 minutes at room temperature to cleave the N,O-benzylidene acetal and form the native peptide bond.
- **Purification:** Remove the TFA under a stream of nitrogen and precipitate the peptide with cold diethyl ether. Purify the final ligated peptide by RP-HPLC.

Chemoenzymatic Peptide Synthesis (CEPS) using Omniligase

Chemoenzymatic Peptide Synthesis (CEPS) employs engineered enzymes, such as Omniligase-1, to catalyze the formation of peptide bonds between two unprotected peptide fragments in a highly efficient and stereospecific manner.^{[1][2][9]} This method is particularly advantageous for the synthesis of long peptides and for peptide cyclization.^{[1][3]} The reaction typically involves a peptide with a C-terminal ester (acyl donor) and a peptide with a free N-terminus (acyl acceptor).

Experimental Workflow



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Caption: Mechanism of peptide ligation catalyzed by Omniligase-1.

Quantitative Data

Acyl Donor Peptide (C-terminal Ester)	Acyl Acceptor Peptide (N-terminus)	Product	Yield (%)	Purity (%)	Reference
Exenatide (1-28)-Gly-O-CH ₂ CONH ₂	Exenatide (29-39)-NH ₂	Exenatide	98 (coupling)	>95	[16]
MCoTI-II precursor-Gly-O-CH ₂ CONH ₂	(intramolecular)	Cyclic MCoTI-II	>90 (cyclization)	>95	[1] [3]
Ac-DFSKL-Cam-L-OH	H-ALR-NH ₂	Ac-DFSKLALR-NH ₂	>95	>95	[17]
Library of 12-mer peptides	(intramolecular)	Cyclic 12-mers	>85	>95	[8]

Experimental Protocol

Materials:

- Acyl donor peptide with a C-terminal ester (e.g., glycolate amide ester)
- Acyl acceptor peptide with a free N-terminus
- Omniligase-1
- Ligation buffer (e.g., 1 M potassium phosphate buffer, pH 8.5)
- Reducing agent (e.g., TCEP, if cysteine is present)

Procedure:

- **Peptide Synthesis:** Synthesize the acyl donor and acyl acceptor peptides using standard SPPS methods. The C-terminal ester of the acyl donor can be introduced on-resin.
- **Reaction Setup:** Dissolve the acyl donor peptide (1 equiv.) and the acyl acceptor peptide (1.1-1.5 equiv.) in the ligation buffer. If the peptides contain cysteine residues, add a reducing agent like TCEP (e.g., 3.5 mM).
- **Enzymatic Ligation:** Add Omniligase-1 to the reaction mixture (typically at a low micromolar concentration, e.g., 10 µg/mL).
- **Incubation:** Incubate the reaction at room temperature with gentle agitation. Monitor the reaction progress by LC-MS. Ligation is often complete within 30 minutes to a few hours.^[16]
- **Quenching and Purification:** Once the reaction is complete, quench it by adding an acid (e.g., formic acid) to lower the pH. The final ligated peptide is then purified by RP-HPLC.

These methods provide a versatile toolkit for the synthesis of noncanonical peptides, enabling researchers to explore novel chemical space in the development of next-generation therapeutics and chemical biology probes. Careful optimization of the reaction conditions for each specific peptide sequence is recommended to achieve the best results.

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